molecular formula C15H18O9 B1253959 Linocaffein

Linocaffein

Cat. No. B1253959
M. Wt: 342.3 g/mol
InChI Key: OHEYCHKLBCPRLZ-VHCZEJTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-beta-D-glucosyl-trans-caffeic acid is a hydroxycinnamic acid that is trans-caffeic acid in which the phenolic hydroxy group at position 4 has been converted into its beta-D-glucoside. It is a beta-D-glucoside, a hydroxycinnamic acid and a monosaccharide derivative. It derives from a trans-caffeic acid. It is a conjugate acid of a 4-O-beta-D-glucosyl-trans-caffeate.

Scientific Research Applications

1. Overview of Linocaffein in Research

Linocaffein is a compound identified in the roots of Ranunculus ternatus (Xing-guo, 2006). Studies have isolated linocaffein and other compounds from this plant, emphasizing its potential relevance in scientific research.

2. Linocaffein in Cellular and Genetic Studies

The Library of Integrated Network-Based Cellular Signatures (LINCS) program, which aims to understand human cellular responses to various perturbations including drugs, may provide a framework for studying compounds like linocaffein (Keenan et al., 2017). LINCS's focus on cellular physiology and its relevance to diseases could align with the exploration of linocaffein's biological effects.

3. Pharmacogenomic Implications

Research on the systems pharmacogenomic landscape of drug similarities using LINCS data might shed light on where linocaffein stands in relation to other drugs. This can help understand its pharmacological profile and potential interactions (Musa et al., 2019).

4. Broader Research Context

Linocaffein's identification within Ranunculus ternatus roots places it within a broader context of phytochemical research. The study of such compounds often leads to discoveries relevant to medicine and pharmacology (Tian, Sun, & Cheng, 2006).

properties

Molecular Formula

C15H18O9

Molecular Weight

342.3 g/mol

IUPAC Name

(E)-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-3-1-7(5-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/b4-2+/t10-,12-,13+,14-,15-/m1/s1

InChI Key

OHEYCHKLBCPRLZ-VHCZEJTMSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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